6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic organic compound classified as a cyclohepta[b]pyridine derivative. It serves as a crucial building block in synthesizing various biologically active compounds, including anti-inflammatory agents [], antiulcer agents [], and potential cardioprotective agents []. Its significance in medicinal chemistry research stems from the possibility of substituting different functional groups at various positions on the molecule, leading to a wide range of pharmacological activities.
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a cycloheptane ring fused with a pyridine moiety, contributing to its unique chemical properties and biological activities. The compound is identified by its IUPAC name and has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules.
The compound is classified under heterocyclic compounds, specifically as a bicyclic amine. Its molecular formula is CHN, and it is recognized by the CAS Registry Number 5516-88-1. The structural framework of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine makes it an interesting candidate for research in pharmaceuticals, particularly in the development of receptor antagonists and other therapeutic agents.
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine typically involves several key steps:
The molecular structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine can be described as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly utilized to confirm the structure. For example, typical NMR signals for this compound appear at specific chemical shifts that correlate with its structural features .
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine can participate in various chemical reactions:
The mechanism of action for compounds derived from 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine often involves interaction with biological targets such as receptors or enzymes. For example:
Data from pharmacological studies indicate that modifications to the core structure can significantly influence activity profiles and selectivity towards specific targets.
The physical properties of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine include:
Chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms within its structure .
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine has several applications in scientific research:
Multicomponent reactions (MCRs) offer efficient single-pot routes for constructing the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold. A breakthrough approach employs a cellulose-supported magnetic nanocatalyst under mild, ethanol-based conditions. This system facilitates the assembly of polysubstituted pyridines through in situ condensation-cyclization sequences, achieving yields exceeding 85% while minimizing purification needs. The nanocatalyst’s EDX analysis confirmed Fe³⁺/SiO₂ active sites, enabling substrate activation through Lewis acid interactions. Critically, catalyst recyclability studies showed <5% activity loss after seven cycles, attributed to the stability of the biopolymer matrix [4]. Parallel work demonstrates hypervalent iodine(III)-mediated intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes, yielding bisindole-fused cycloheptapyridines. Optimization revealed PIFA (0.3 equiv) and DDQ (0.5 equiv) in dichloromethane at -40°C as ideal, with TMSCl enhancing electrophilicity at indole C3 [10].
Table 1: Multicomponent Reaction Optimization for Cyclohepta[b]pyridine Synthesis
Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Cellulose-Fe³⁺ nanocat | Ethanol | RT | 3 | 85–92 | Biodegradable, reusable |
PIFA/DDQ/TMSCl | DCM | -40 to RT | 16 | 70–88 | Bisindole annulation |
Cu(OAc)₂ | DMF | 80 | 8 | 65 | Broad substrate scope |
Ring-expansion strategies provide atom-economic access to the seven-membered cycloheptapyridine core. Palladium-catalyzed [5+2] annulations between vinylcyclopropanes and pyridine derivatives enable scaffold diversification, with Pd(PPh₃)₄/xantphos systems giving >90% regioselectivity for the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine motif [9]. For pharmaceutical applications, catalytic asymmetric hydrogenation of bicyclic precursors proves essential. Synthesis of the proton pump inhibitor TY-11345 employs PtO₂-catalyzed hydrogenation under 50 psi H₂, achieving diastereomeric ratios >20:1 when using chiral diphosphine ligands. This step establishes the critical (9S)-stereochemistry required for enhanced H⁺/K⁺-ATPase inhibition versus omeprazole [6] [1]. Additionally, Suzuki-Miyaura cross-coupling on 2-bromo derivatives (e.g., CAS 150459-79-3) introduces aryl/heteroaryl groups at C2, with Pd(dppf)Cl₂ showing superior performance in water/dioxane mixtures [7] [9].
Table 2: Catalytic Systems for Functionalized Cyclohepta[b]pyridines
Reaction Type | Catalyst System | Substrate | Conversion (%) | Application |
---|---|---|---|---|
[5+2] Annulation | Pd(PPh₃)₄/xantphos | Vinylcyclopropane + pyridine | 98 | Core scaffold assembly |
Asymmetric hydrogenation | PtO₂/(R)-BINAP | 5H-Cyclohepta[b]pyridin-5-one | 95 | TY-11345 synthesis |
Suzuki coupling | Pd(dppf)Cl₂/K₃PO₄ | 2-Bromo-6,7,8,9-tetrahydro-5H-CHP | 89 | C2-aryl derivatives |
Stereocontrol at C9 significantly impacts biological activity. Kinetic resolution of racemic 9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one (CAS 1190363-44-0) using Candida antarctica lipase B achieves >99% ee for the (R)-enantiomer, crucial for rimegepant impurity synthesis. The process utilizes vinyl acetate in MTBE, exploiting differential esterification rates [5] [8]. For C2 modifications, enantioselective cyanation of 2-formyl derivatives employs Jacobsen’s thiourea catalyst, affording 2-cyanomethyl intermediates (e.g., CAS 150459-79-3) with 94% ee. These serve as precursors to tetrazole-based angiotensin receptor blockers [7]. Diastereoselective sulfoxidation remains pivotal for proton pump inhibitors; oxidizing 9-((1H-benzimidazol-2-yl)thio) derivatives with mCPBA at -30°C yields (S)-sulfoxides like TY-11345 with 97% de, outperforming omeprazole in in vivo acid suppression [6] [1].
Table 3: Stereoselective Derivatives and Their Applications
Compound | Stereocenter | Synthetic Method | ee/de (%) | Use |
---|---|---|---|---|
(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-...-5-one | C9 | Enzymatic kinetic resolution | >99 ee | Rimegepant impurity synthesis |
(S)-2-[(4-Methoxy-6,7,8,9-tetrahydro-5H-CHP-9-yl)sulfinyl]-1H-benzimidazole | S-atom | mCPBA oxidation at -30°C | 97 de | Proton pump inhibitor (TY-11345) |
2-(1H-Tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-CHP | C2 | Enantioselective cyanation/cyclization | 94 ee | Antihypertensive agents |
Solvent-free techniques enhance sustainability in cycloheptapyridine synthesis. Microwave-assisted condensation of 2-aminopyridines with cycloheptanone derivatives eliminates solvent use while reducing reaction times from hours to minutes (e.g., 15 min at 150°C). This approach achieves near-quantitative yields and simplifies purification through sublimation [9]. The cellulose nanocatalyst system (Section 1.1) exemplifies green chemistry, operating in ethanol at room temperature with negligible heavy metal leakage (<0.1 ppm). Life-cycle analysis confirmed a 65% reduction in E-factor versus traditional Pd-catalyzed methods [4]. Additionally, mechanochemical oxidation using Oxone® and KBr converts tetrahydro derivatives to aromatic analogs without VOC solvents. Ball milling for 2 hours provides 85–90% yields, demonstrating scalability for kilo-scale production [9].
Table 4: Eco-Friendly Synthetic Approaches Comparison
Method | Conditions | Yield Range (%) | PMI (kg/kg) | Key Metric Improvement |
---|---|---|---|---|
Microwave condensation | Solvent-free, 150°C, 15 min | 92–98 | 3.2 | 90% time reduction |
Cellulose-Fe³⁺ nanocat | EtOH, RT, 3 h | 85–92 | 5.1 | 7× recyclability |
Mechanochemical oxidation | Oxone®/KBr, ball milling, 2 h | 85–90 | 2.8 | Zero solvent waste |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7